molecular formula C6H6ClN B589192 4-Chlorophenylamine-13C6 CAS No. 89059-39-2

4-Chlorophenylamine-13C6

Cat. No.: B589192
CAS No.: 89059-39-2
M. Wt: 133.525
InChI Key: QSNSCYSYFYORTR-IDEBNGHGSA-N
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Description

4-Chlorophenylamine-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H6ClN and a molecular weight of 133.53 g/mol . This compound is a derivative of 4-chlorophenylamine, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. It is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on the aromatic ring . The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of 4-Chlorophenylamine-13C6 involves similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the carbon-13 isotopes.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylamine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

4-Chlorophenylamine-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chlorophenylamine-13C6 involves its interaction with specific molecular targets and pathways. As a labeled compound, it does not exert biological effects directly but serves as a tracer to study the behavior of its non-labeled counterpart. The carbon-13 isotopes allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed tracing and analysis in scientific research. This feature makes it invaluable in studies requiring precise tracking of chemical and metabolic processes.

Properties

IUPAC Name

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNSCYSYFYORTR-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747342
Record name 4-Chloro(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-39-2
Record name 4-Chloro(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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